2-[(5Z)-6-oxo-5-(3,4,5-trimethoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound featuring a triazole-thiazole hybrid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with phenyl isothiocyanate under acidic conditions to yield the triazole-thiazole core. The final step involves esterification with phenyl acetate under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetate derivatives.
Scientific Research Applications
2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazole-thiazole core allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: Known for their broad biological activities, including antibacterial and antifungal properties.
1,3,4-Thiadiazoles: Exhibiting antimicrobial and anticancer activities.
1,2,3-Triazoles: Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
2-[(5Z)-6-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is unique due to its hybrid structure combining triazole and thiazole rings, which enhances its ability to interact with multiple biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities.
Properties
Molecular Formula |
C22H19N3O6S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[2-[(5Z)-6-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O6S/c1-12(26)31-15-8-6-5-7-14(15)20-23-22-25(24-20)21(27)18(32-22)11-13-9-16(28-2)19(30-4)17(10-13)29-3/h5-11H,1-4H3/b18-11- |
InChI Key |
RHBBSZZYDIFCCM-WQRHYEAKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2 |
Origin of Product |
United States |
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